Mabuterol

Description

Properties

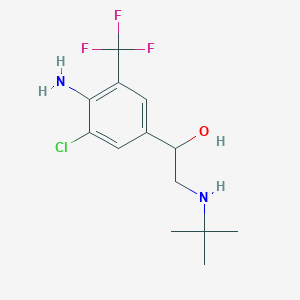

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048283 | |

| Record name | Mabuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-08-3 | |

| Record name | Mabuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mabuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MABUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mabuterol synthesis pathway and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Mabuterol

Introduction

This compound is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator for the treatment of asthma and other respiratory ailments.[1][2][3] Its therapeutic effects are primarily mediated through the relaxation of bronchial smooth muscle. This document provides a comprehensive overview of the synthesis pathways of this compound, its chemical and physical properties, and the primary signaling cascade it initiates upon receptor binding. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | [1][4] |

| Molecular Formula | C₁₃H₁₈ClF₃N₂O | [2][4][5] |

| Molecular Weight | 310.74 g/mol | [4][5] |

| CAS Number | 56341-08-3 | [2][4][5] |

| Melting Point | 205-207 °C (hydrochloride salt, with decomposition) | [6][7] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLWater: Fairly soluble (hydrochloride salt) | [2][7] |

| UV Absorbance Max | 245, 311 nm | [2] |

| InChIKey | JSJCTEKTBOKRST-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail two prominent pathways, starting from different precursors.

Synthesis Pathway 1: Multi-step Synthesis from 2-(Trifluoromethyl)aniline

This pathway involves a sequence of reactions to build the substituted phenyl ring and the ethanolamine (B43304) side chain.

Synthesis Pathway 2: From 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone

This is a more direct, three-step synthesis starting from a commercially available acetophenone (B1666503) derivative.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Hydrogenation

This protocol details the final debenzylation step to yield this compound hydrochloride.[6]

-

Dissolution: Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol in 20 ml of methanol.

-

Acidification: Add 1.95 ml of 1N hydrochloric acid to the solution.

-

Hydrogenation: Transfer the solution to a hydrogenation vessel. Add 80 mg of 10% palladium on carbon catalyst. Hydrogenate the mixture until 1 mole of hydrogen has been absorbed.

-

Filtration: Remove the catalyst by filtration.

-

Evaporation: Evaporate the filtrate to dryness in vacuo. The result is an oily residue.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel, using a mobile phase of chloroform:methanol:concentrated ammonia (B1221849) (80:20:1).

-

Isolation: Combine the fractions containing the desired product and remove the solvent in vacuo.

-

Salt Formation: Convert the resulting crystalline base into its hydrochloride salt by adding a calculated quantity of 1.07 N hydrochloric acid in isopropanol.

-

Recrystallization: Recrystallize the product from ethyl acetate/ether to yield this compound hydrochloride (M.p. 205°-207° C with decomposition).[6]

Protocol 2: Three-Step Synthesis from Acetophenone Derivative

This protocol outlines the synthesis of this compound from 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone.[8]

-

Bromination: In a suitable reaction vessel, combine 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone with acetic acid. Add bromine (Br₂) and maintain the reaction temperature at 60-65 °C for 30 minutes, potentially with irradiation. This yields 2-Bromo-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.

-

Amination: React the bromo-intermediate with tert-butylamine in propan-2-ol at ambient temperature for 1.5 hours. This step produces 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone.

-

Reduction: Reduce the ketone intermediate using sodium borohydride (B1222165) (NaBH₄) in propan-2-ol. The reaction is carried out at ambient temperature for 4 hours to yield the final product, this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective β2-adrenergic receptor agonist.[1][2] Its binding to the β2-adrenergic receptor (β2-AR) on airway smooth muscle cells initiates a well-defined signaling cascade, leading to bronchodilation.

The key steps in this pathway are:

-

Receptor Binding: this compound binds to the β2-AR.

-

G-Protein Activation: The activated receptor stimulates the associated Gs protein.

-

Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]

-

PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[9][10]

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium and the relaxation of smooth muscle tissue. One important target is the cAMP-responsive element binding protein (CREB).[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Secretomotor and mucolytic effects of this compound, a novel bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis routes of this compound Hydrochloride [benchchem.com]

- 7. This compound [drugfuture.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mabuterol: An In-Depth Technical Guide for Researchers

Foreword: This technical guide provides a comprehensive overview of the pharmacological profile of Mabuterol, a selective β2-adrenergic agonist. The information is intended for researchers, scientists, and professionals involved in drug development and respiratory pharmacology. This document synthesizes available preclinical data on this compound's receptor binding, functional activity, and signaling pathways.

Introduction

This compound is a sympathomimetic amine that exhibits high selectivity for the β2-adrenergic receptor.[1][2] Like other β2-agonists, its primary therapeutic action is the relaxation of airway smooth muscle, leading to bronchodilation.[1][3] This makes it a molecule of interest for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] This guide details the preclinical pharmacological characteristics of this compound, providing a foundation for further research and development.

Receptor Binding and Selectivity

Table 1: Comparative Receptor Binding and Functional Potency of this compound

| Parameter | This compound vs. Isoprenaline | This compound vs. Salbutamol | Notes |

| β2-Adrenergic Receptor (Tracheal Smooth Muscle Relaxation) | More potent[4] | More potent[4] | In isolated guinea pig tracheal muscle.[4] |

| β1-Adrenergic Receptor (Cardiac Effects) | Less potent (tachycardia)[5] | Less potent (tachycardia)[4] | This compound showed 133 times less tachycardia effect than isoprenaline in cats.[5] |

| Selectivity Ratio (Bronchial vs. Cardiac Muscle) | Not directly compared | Approximately 7.4 times more selective for bronchial muscle than salbutamol[4] | Calculated based on effects in conscious guinea pigs.[4] |

Functional Activity

This compound's efficacy as a bronchodilator has been demonstrated in various in vitro and in vivo models.

In Vitro Bronchodilator Activity

In isolated guinea pig tracheal preparations, this compound has been shown to be a potent relaxant of contracted airway smooth muscle, exceeding the potency of both isoprenaline and salbutamol.[4] This effect is mediated through the activation of β-adrenoceptors, as it is inhibited by the non-selective β-blocker propranolol.[4]

In Vivo Bronchodilator Activity

In anesthetized guinea pigs, intravenously administered this compound was less potent but exhibited a longer duration of action in inhibiting bronchoconstriction induced by acetylcholine, histamine, and serotonin (B10506) when compared to isoprenaline and salbutamol.[4] When administered intraduodenally, this compound was 1.9 to 7.8 times more potent than isoprenaline and salbutamol.[4] In conscious guinea pigs with experimentally induced asthma, orally administered this compound was 26 to 102 times more potent than the reference bronchodilators.[4]

Table 2: In Vivo Effects of this compound on Smooth Muscle and Cardiovascular Parameters

| Tissue/Parameter | Species | This compound's Potency Compared to Isoprenaline | This compound's Potency Compared to Salbutamol |

| Rat Uterus Relaxation | Rat | 3 times more potent[6] | Not specified |

| Rabbit Jejunum Relaxation | Rabbit | 700 times less potent[6] | Not specified |

| Intestinal Propulsion Depression (p.o.) | Not specified | Equipotent[6] | 2.5 times less potent[6] |

| Hypotensive Effect (i.v.) | Cat | 30 times less potent[5] | Not specified |

| Tachycardia (i.v.) | Cat | 133 times less potent[5] | Not specified |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][7]

Canonical β2-Adrenergic Receptor Signaling Pathway

The binding of this compound to the β2-adrenergic receptor is believed to initiate the canonical Gs-protein signaling cascade.[7] This pathway involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7] PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.[7]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize β2-adrenergic agonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (K_i_) of a test compound for a specific receptor.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological studies of this compound, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological studies of this compound, a new selective beta 2-stimulant. III: Effects on the central nervous system, striated muscle and carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological studies of this compound, a new selective beta 2-stimulant. II: Effects on the cardiovascular system and smooth muscle organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Vitro Receptor Binding Affinity of Mabuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol is recognized as a selective β2-adrenergic receptor (ADRB2) agonist, playing a significant role in pharmacological research, particularly in the context of respiratory and metabolic conditions. The β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its function in mediating smooth muscle relaxation. Understanding the in vitro receptor binding affinity of compounds like this compound is fundamental to elucidating their therapeutic potential and specificity. This technical guide provides a comprehensive overview of the methodologies used to assess the binding characteristics of this compound at adrenergic receptors.

Data Presentation: Quantifying this compound's Binding Affinity

The following tables are designed to structure the quantitative data obtained from in vitro binding assays for this compound. Researchers can utilize these templates to ensure clear and comparative presentation of their results.

Table 1: Saturation Binding Assay Data for a Radioligand at β-Adrenergic Receptors

| Radioligand | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Hill Slope (nH) | Cell Line/Tissue |

| [Insert Radioligand] | β1-Adrenergic | [e.g., CHO-K1] | |||

| [Insert Radioligand] | β2-Adrenergic | [e.g., CHO-K1] |

-

Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

-

Bmax (Maximum Receptor Density): Indicates the total concentration of receptors in the sample.

-

Hill Slope (nH): Describes the steepness of the binding curve. A value close to 1.0 suggests binding to a single site.

Table 2: Competitive Binding Assay Data for this compound

| Receptor Subtype | Radioligand Used | Radioligand Conc. (nM) | This compound IC50 (nM) | This compound Ki (nM) | Cell Line/Tissue |

| β1-Adrenergic | [e.g., [3H]-CGP 12177] | [e.g., CHO-K1] | |||

| β2-Adrenergic | [e.g., [3H]-CGP 12177] | [e.g., CHO-K1] |

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that displaces 50% of the specific binding of the radioligand.

-

Ki (Inhibition Constant): An estimate of the equilibrium dissociation constant for the unlabeled drug (this compound). It is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro binding studies. The following protocols outline the key steps for performing saturation and competitive radioligand binding assays to characterize the interaction of this compound with β-adrenergic receptors.

Membrane Preparation from Cultured Cells

-

Cell Culture: Stably transfected Chinese Hamster Ovary (CHO-K1) cells expressing either human β1 or β2-adrenergic receptors are commonly used. The cells are cultured in appropriate media (e.g., DMEM/F12 with 10% fetal calf serum and 2 mM L-glutamine) in a humidified incubator at 37°C with 5% CO2.

-

Homogenization: Cells are harvested and washed with a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The cell suspension is then homogenized.

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.

Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

-

Assay Setup: The assay is typically carried out in a 96-well plate format.

-

Incubation: A constant amount of membrane preparation is incubated with increasing concentrations of a suitable radioligand (e.g., [3H]-CGP 12177).

-

Determination of Non-specific Binding: For each concentration of the radioligand, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., 1-10 µM propranolol) to determine non-specific binding.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to determine the Kd and Bmax values.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound, such as this compound, for the receptor.

-

Assay Setup: Similar to the saturation assay, this is typically performed in a 96-well plate.

-

Incubation: A fixed concentration of the radioligand (ideally at or below its Kd value) and a fixed amount of membrane preparation are incubated with a range of concentrations of the unlabeled test compound (this compound).

-

Controls: The assay includes wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

-

Equilibrium, Separation, and Quantification: These steps are performed as described for the saturation binding assay.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound). A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the β2-adrenergic receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Mabuterol's Cardiovascular Profile in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects of mabuterol, a selective β2-adrenergic receptor agonist, as observed in various preclinical models. The data presented herein is crucial for understanding the compound's safety and pharmacological profile, offering valuable insights for further research and development. This compound has been investigated for its bronchodilatory effects, and a thorough examination of its cardiovascular liabilities is a critical component of its preclinical assessment.

Mechanism of Action: β2-Adrenergic Receptor Stimulation

This compound exerts its pharmacological effects primarily through the selective activation of β2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle of the bronchi, blood vessels, and uterus.[3][4] In the cardiovascular system, β2-adrenergic stimulation in vascular smooth muscle leads to vasodilation, which can cause a decrease in blood pressure and a reflexive increase in heart rate.[5][6] While β1-receptors are the dominant subtype in the heart, β2-receptors are also present and their stimulation can contribute to changes in heart rate and contractility.[3][4] this compound's selectivity for β2- over β1-receptors is a key determinant of its cardiovascular side-effect profile.[1][7]

References

- 1. Pharmacological studies of this compound, a new selective beta 2-stimulant. II: Effects on the cardiovascular system and smooth muscle organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. Cardiovascular effects of clenbuterol are beta 2-adrenoceptor-mediated in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 10-year interval of cardiovascular effects of albuterol in asthma management: Graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological studies of this compound, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Selective β2-Agonist: Early Research and Discovery of Mabuterol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mabuterol, chemically identified as dl-1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride, emerged from early research as a potent and selective β2-adrenoceptor agonist. Developed as a bronchodilator for the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), its discovery was part of a broader effort to identify compounds with high efficacy on bronchial smooth muscle and minimal cardiovascular side effects. This technical guide delves into the foundational research that characterized this compound, presenting its synthesis, pharmacological profile, and mechanism of action based on the initial studies.

Chemical Synthesis and Structure

This compound was synthesized as an analog of clenbuterol, with modifications to the phenyl ring structure aimed at enhancing its β2-selectivity. The synthesis involved a multi-step process starting from 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone. While various synthetic routes have been described, a common pathway involves the bromination of the acetophenone, followed by reaction with N-benzyl-N-tert-butylamine, and subsequent catalytic hydrogenation to yield this compound. The final product is often used as a hydrochloride salt, which exists as crystals and is fairly soluble in water.

Mechanism of Action: A Selective β2-Adrenergic Agonist

This compound exerts its therapeutic effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade.

Signaling Pathway

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The Gs alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation. This high selectivity for β2-receptors over β1-receptors, which are primarily in the heart, is key to this compound's favorable side-effect profile.

Early Pharmacological Studies: Data and Protocols

The initial characterization of this compound involved a series of preclinical studies to determine its efficacy and selectivity. These studies primarily utilized animal models and isolated tissue preparations.

Data Presentation

The following tables summarize the key quantitative findings from early pharmacological evaluations of this compound, often in comparison to other β-agonists like isoprenaline and salbutamol.

Table 1: Bronchodilator Potency and Selectivity

| Parameter | This compound | Isoprenaline | Salbutamol | Procaterol |

| Relaxation of isolated guinea pig trachea | More potent | - | More potent | - |

| Inhibition of induced bronchoconstriction (i.v., guinea pig) | Less potent, longer duration | - | Less potent, longer duration | - |

| Inhibition of induced bronchoconstriction (intraduodenal, guinea pig) | 1.9-7.8 times more potent | - | 1.9-7.8 times more potent | - |

| Inhibition of experimental asthma (p.o., guinea pig) | 26-102 times more potent | - | 26-102 times more potent | - |

| Selectivity for bronchial vs. cardiac muscle | ~7.4 times more selective | - | - | - |

Data compiled from abstracts of early studies. Precise EC50/IC50 values would require access to the full publications.

Table 2: Cardiovascular Effects

| Species | Route | Effect on Blood Pressure | Effect on Heart Rate | Relative Potency vs. Isoprenaline (Blood Pressure) |

| Rats, Cats, Dogs | i.v. | Dose-dependent decrease | Slight increase at low doses, decrease at high doses | 14-356 times less potent |

| Rats | p.o. | Decrease | Increase at low-mid doses, decrease at high doses | - |

Data compiled from abstracts of early studies.

Table 3: Effects on Other Smooth Muscles and Systems

| System/Organ | Effect of this compound | Relative Potency vs. Isoprenaline |

| Isolated Rat Uterus | Relaxation | 3 times more potent |

| Isolated Rabbit Jejunum | Relaxation | 700 times less potent |

| Intestinal Propulsion (p.o.) | Depression | Equipotent |

| Cat Soleus Muscle Contraction (i.v.) | Depression | 10.2 times less potent |

| Plasma Glucose, Lactic Acid, Free Fatty Acids (s.c.) | Increase | 2.07-4.64 times less potent |

Data compiled from abstracts of early studies.

Experimental Protocols

The following are high-level descriptions of the experimental setups used in the initial evaluation of this compound. Detailed protocols would be found in the full-text publications.

1. Isolated Tracheal Muscle Relaxation Assay:

-

Objective: To assess the direct relaxant effect on airway smooth muscle.

-

Methodology: Tracheal chains were isolated from guinea pigs and suspended in an organ bath containing a physiological salt solution. The tissue was contracted with an agonist (e.g., histamine (B1213489) or acetylcholine). Cumulative concentrations of this compound were then added to the bath to generate a dose-response curve for relaxation. The effect was measured isometrically. Propranolol was used to confirm the involvement of β-adrenoceptors.

2. In Vivo Bronchodilation Assay in Anesthetized Guinea Pigs:

-

Objective: To evaluate the bronchodilator activity in a living organism.

-

Methodology: Guinea pigs were anesthetized, and their bronchial resistance was artificially increased by administering a bronchoconstrictor like acetylcholine, histamine, or serotonin. This compound was then administered intravenously or intraduodenally, and the inhibition of the increased bronchial resistance was measured over time.

3. Cardiovascular System Evaluation:

-

Objective: To assess the effects on heart rate and blood pressure.

-

Methodology: Rats, cats, and dogs were anesthetized, and catheters were placed to measure arterial blood pressure and heart rate. This compound was administered intravenously or orally in increasing doses, and cardiovascular parameters were continuously monitored.

Logical Progression of Discovery

The development of this compound followed a logical path from chemical design to clinical evaluation, aiming to improve upon existing bronchodilator therapies.

Early Clinical Insights

Initial clinical trials in asthmatic patients focused on dose-finding to establish an optimal balance between efficacy and tolerability. A study involving 245 patients identified a single dose of 50 micrograms as optimal. Subsequent multicenter studies confirmed that 50 micrograms administered twice daily was effective and well-tolerated for the treatment of asthma over a six-week period.

Conclusion

The early research on this compound successfully identified it as a potent, long-acting, and highly selective β2-adrenergic agonist. Preclinical studies demonstrated its significant bronchodilator effects with a markedly lower potential for cardiovascular side effects compared to less selective agonists like isoprenaline. This foundational work, progressing from chemical synthesis through comprehensive pharmacological profiling to early clinical trials, established this compound as a promising therapeutic agent for obstructive airway diseases. Further research would build upon these initial findings to fully elucidate its clinical utility and long-term safety profile.

Beyond the Airways: Unveiling the Diverse Therapeutic Potential of Mabuterol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mabuterol, a selective β2-adrenergic receptor agonist, has long been established as a potent bronchodilator for the management of respiratory conditions. However, a growing body of preclinical evidence suggests that its therapeutic applications may extend far beyond the pulmonary system. This technical guide delves into the non-bronchodilatory effects of this compound, exploring its potential in diverse areas such as metabolic regulation, muscle physiology, and uterine function. By providing a comprehensive overview of the existing data, detailed experimental protocols, and the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and potentially exploit the multifaceted therapeutic profile of this compound.

Metabolic Modulation: Effects on Glucose and Lipid Homeostasis

This compound has demonstrated significant effects on carbohydrate and lipid metabolism, primarily through its action on β2-adrenergic receptors in adipose and hepatic tissues. These effects suggest a potential role for this compound in the management of metabolic disorders.

Quantitative Data

The following table summarizes the quantitative effects of this compound on key metabolic parameters.

| Parameter | Species | Dosage | Route of Administration | Effect | Reference |

| Plasma Glucose | Rat | Not Specified | Subcutaneous (s.c.) | Equipotent dose ratio to isoprenaline: 2.07 for increasing plasma glucose. | [1] |

| Plasma Lactic Acid | Rat | Not Specified | Subcutaneous (s.c.) | Equipotent dose ratio to isoprenaline: 4.64 for increasing plasma lactic acid. | [1] |

| Plasma Free Fatty Acids | Rat | Not Specified | Subcutaneous (s.c.) | Equipotent dose ratio to isoprenaline: 3.21 for increasing plasma free fatty acids. | [1] |

Experimental Protocols

1.2.1. Assessment of Plasma Glucose and Free Fatty Acids in Rats

-

Animals: Male Wistar rats are fasted overnight with free access to water.

-

Drug Administration: this compound or a vehicle control is administered subcutaneously.

-

Blood Sampling: Blood samples are collected from the tail vein at specified time points post-administration.

-

Analysis:

-

Data Analysis: The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as a Student's t-test or ANOVA.[1]

Signaling Pathway

The metabolic effects of this compound are primarily mediated through the canonical β2-adrenergic receptor signaling pathway in adipocytes, leading to lipolysis.

Anabolic Effects on Skeletal Muscle: A Potential Countermeasure to Muscle Wasting

Beta-2 adrenergic agonists are known for their anabolic effects on skeletal muscle, promoting protein synthesis and inhibiting protein degradation.[4] These properties position this compound as a potential therapeutic agent for muscle wasting conditions (atrophy).

Quantitative Data

The following table summarizes the quantitative effects of this compound on striated muscle.

| Parameter | Species | Dosage (i.v.) | Effect | Reference |

| Incomplete Tetanic Contraction of Soleus Muscle | Cat | Not Specified | Equipotent dose ratio to isoprenaline: 10.2 for depression of contraction. | [1] |

Experimental Protocols

2.2.1. Assessment of Skeletal Muscle Contraction in Cats

-

Animal Preparation: Cats are anesthetized, and the soleus muscle is isolated and prepared for in-situ stimulation and tension recording.

-

Stimulation: The peripheral end of the severed soleus nerve is stimulated with electrodes to induce tetanic contractions.

-

Drug Administration: this compound is administered intravenously.

-

Measurement: The tension of the tetanic contraction is recorded using a force transducer.

-

Data Analysis: The depression of the incomplete tetanic contraction is quantified and compared to the effects of a reference agonist like isoprenaline.[1]

Signaling Pathway

The anabolic effects of β2-adrenergic agonists in skeletal muscle are mediated by the activation of signaling pathways that promote protein synthesis.

Uterine Relaxation: Tocolytic Potential

This compound exhibits potent relaxant effects on uterine smooth muscle, suggesting its potential as a tocolytic agent for the management of preterm labor.

Quantitative Data

| Parameter | Species | Comparison | Potency | Reference |

| Uterine Relaxation | Rat | vs. Isoprenaline | 3 times more potent | [5] |

Experimental Protocols

3.2.1. Isolated Rat Uterus Contraction Assay

-

Tissue Preparation: Uterine horns are isolated from rats and cut into longitudinal strips.

-

Organ Bath Setup: The uterine strips are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Induction: Spontaneous contractions are allowed to stabilize, or contractions are induced with an agonist like oxytocin.

-

Drug Application: Cumulative concentrations of this compound are added to the organ bath.

-

Measurement: The isometric contractions of the uterine strips are recorded using a force transducer.

-

Data Analysis: The inhibitory effect of this compound on the amplitude and frequency of contractions is quantified to determine its potency (e.g., IC50).[6][7][8]

Signaling Pathway

The relaxant effect of this compound on uterine smooth muscle is mediated by the β2-adrenergic receptor-cAMP-PKA pathway, which leads to a decrease in intracellular calcium levels and relaxation.

Cardiovascular Effects

While this compound is a selective β2-agonist, it is not devoid of cardiovascular effects. A thorough understanding of its impact on the cardiovascular system is crucial for its safe development for any therapeutic application.

Quantitative Data

| Parameter | Species | Dosage (i.v.) | Effect | Comparison to Isoprenaline | Reference |

| Blood Pressure | Rat, Cat, Dog | 0.3-1000 µg/kg | Dose-dependent decrease | 14 times less potent (Cat) | [5] |

| Heart Rate | Rat, Cat, Dog | 0.3-30 µg/kg | Slight increase | 104 times less potent (Cat) | [5] |

| Heart Rate | Rat, Cat, Dog | 100-1000 µg/kg | Decrease | - | [5] |

| Total Peripheral Vascular Resistance | Cat | Not Specified | Decrease | 37 times less potent | [5] |

Experimental Protocols

4.2.1. Assessment of Cardiovascular Parameters in Anesthetized Animals

-

Animal Preparation: Rats, cats, or dogs are anesthetized, and catheters are inserted into an artery (for blood pressure measurement) and a vein (for drug administration).

-

Measurements:

-

Blood Pressure: Measured directly via the arterial catheter connected to a pressure transducer.

-

Heart Rate: Derived from the blood pressure waveform or an electrocardiogram (ECG).

-

Total Peripheral Vascular Resistance (TPR): Calculated from mean arterial pressure and cardiac output.

-

-

Drug Administration: this compound is administered intravenously in a dose-dependent manner.

-

Data Analysis: Changes in cardiovascular parameters from baseline are recorded and analyzed.

Effects on the Central Nervous System and Other Smooth Muscles

This compound also exerts effects on the central nervous system (CNS) and other smooth muscle tissues, such as those in the gastrointestinal tract.

Quantitative Data

| Parameter | Species | Dosage (p.o.) | Effect | Comparison | Reference |

| Intestinal Propulsion | Rat | Not Specified | Depressed | Equipotent to isoprenaline, 2.5 times less potent than salbutamol | [5] |

| Spontaneous Movement | Mouse | 30 and 100 mg/kg | Decreased | - | [1] |

| Sleeping Time (Hexobarbital-induced) | Mouse | 5 mg/kg | Prolonged | - | [1] |

Experimental Protocols

5.2.1. Charcoal Meal Test for Intestinal Propulsion in Rats

-

Animals: Rats are fasted prior to the experiment.

-

Drug Administration: this compound or a vehicle is administered orally.

-

Charcoal Meal: A suspension of charcoal in a suitable vehicle (e.g., gum acacia) is administered orally.

-

Measurement: After a specific time, the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.[9][10][11][12]

5.2.2. Assessment of CNS Effects in Mice

-

Spontaneous Motor Activity: Mice are placed in an activity cage, and their movements are recorded over a set period after oral administration of this compound.

-

Hexobarbital-Induced Sleeping Time: Mice are administered a standard dose of hexobarbital, and the duration of the loss of the righting reflex is measured following treatment with this compound.[1]

The preclinical data on this compound reveal a pharmacological profile that extends well beyond its established role as a bronchodilator. Its demonstrated effects on metabolic parameters, skeletal muscle, uterine contractility, and the cardiovascular system open up new avenues for therapeutic exploration. The detailed experimental protocols and signaling pathways provided in this guide offer a solid foundation for further research into these non-bronchodilatory applications. Future studies should focus on elucidating the precise molecular mechanisms in different tissues, conducting dose-response studies for these novel applications, and ultimately, evaluating the safety and efficacy of this compound in well-designed clinical trials for conditions such as metabolic syndrome, muscle wasting disorders, and preterm labor. The journey to unlock the full therapeutic potential of this compound has just begun.

References

- 1. Pharmacological studies of this compound, a new selective beta 2-stimulant. III: Effects on the central nervous system, striated muscle and carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. β2-Adrenergic agonists and the treatment of skeletal muscle wasting disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological studies of this compound, a new selective beta 2-stimulant. II: Effects on the cardiovascular system and smooth muscle organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijvar.org [ijvar.org]

- 7. In vitro effects of hydrogen peroxide on rat uterine contraction before and during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contractions in the Isolated Uterus of a Rat Model of Polycystic Ovary Syndrome Compared to Controls in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Charcoal Meal Test - Rat [productsafetylabs.com]

- 11. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Chemical Nexus of Mabuterol and Clenbuterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mabuterol and Clenbuterol are both potent β2-adrenergic receptor agonists, sharing a common phenylethanolamine scaffold essential for their pharmacological activity. This technical guide provides a comprehensive analysis of the chemical relationship between these two compounds, delving into their structural nuances, physicochemical properties, and the resultant impact on their pharmacodynamic and pharmacokinetic profiles. Detailed experimental protocols for key assays are provided, alongside a comparative analysis of their receptor interaction, downstream signaling, and metabolic fate. This document aims to serve as a critical resource for researchers engaged in the study of β2-adrenergic agonists and the development of novel therapeutic agents in this class.

Introduction

This compound and Clenbuterol are structurally related compounds that exhibit high affinity and selectivity for the β2-adrenergic receptor, leading to their classification as sympathomimetic amines. Their primary therapeutic application lies in their ability to induce bronchodilation, making them effective in the management of respiratory disorders such as asthma. Despite their similar pharmacological targets, subtle differences in their chemical structures give rise to distinct physicochemical properties, which in turn influence their potency, selectivity, and pharmacokinetic behavior. This guide explores these differences in detail, providing a comparative framework for understanding their structure-activity relationships.

Chemical Structure and Physicochemical Properties

The foundational structure for both this compound and Clenbuterol is a substituted phenylethanolamine. The key distinction lies in the substitution pattern on the aromatic ring. Clenbuterol features two chlorine atoms at the 3 and 5 positions, whereas this compound has a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position.[1][2] This substitution significantly impacts the electronic and steric properties of the molecules.

Table 1: Comparison of Chemical and Physicochemical Properties

| Property | This compound | Clenbuterol |

| IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol[1] | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol[3] |

| Molecular Formula | C₁₃H₁₈ClF₃N₂O[1][4] | C₁₂H₁₈Cl₂N₂O[3] |

| Molecular Weight | 310.74 g/mol [1][4] | 277.19 g/mol [3] |

| Melting Point | 85-87°C (base)[5], 205-206°C (HCl salt)[6] | 174-175.5°C (HCl salt)[7][8] |

| pKa (predicted) | 13.37 ± 0.20[5] | 13.29 ± 0.20[9] |

| Solubility | HCl salt: Fairly soluble in water.[6] Base: Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml).[5] | HCl salt: Soluble in water and ethanol, slightly soluble in acetone.[7][8] In PBS (pH 7.2), solubility is approximately 3 mg/ml.[10] Base: Solubility of 0.112 g/L.[11][12] |

Synthesis

The synthesis of both this compound and Clenbuterol involves multi-step processes starting from substituted anilines or acetophenones.

This compound Synthesis

A common synthetic route for this compound begins with 2-(Trifluoromethyl)aniline. The synthesis proceeds through several key steps including halogenation, cyanation, hydrolysis, and further halogenation to form a substituted benzoic acid. This intermediate is then converted to an acetophenone, which undergoes bromination and subsequent reaction with tert-butylamine. The final step involves the reduction of the ketone to yield this compound.[1]

Caption: Synthetic pathway overview for this compound.

Clenbuterol Synthesis

The synthesis of Clenbuterol typically starts from 4-aminoacetophenone. The process involves a double chlorination of the aromatic ring, followed by bromination of the acetyl group. The resulting α-bromoacetophenone is then reacted with tert-butylamine, and the final step is a reduction of the ketone to the corresponding alcohol, yielding Clenbuterol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clenbuterol - Wikipedia [en.wikipedia.org]

- 4. achemtek.com [achemtek.com]

- 5. This compound CAS#: 56341-08-3 [m.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. Clenbuterol HCl [chembk.com]

- 8. Clenbuterol hydrochloride | 21898-19-1 [amp.chemicalbook.com]

- 9. CLENBUTEROL CAS#: 37148-27-9 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Clenbuterol HCl [benchchem.com]

- 12. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Detection of Mabuterol in Biological Samples

Introduction

Mabuterol is a β2-adrenergic agonist that has been developed for therapeutic use but is also subject to misuse as a growth-promoting agent in livestock. Its detection in biological matrices such as urine, plasma, and tissue is critical for both clinical monitoring and food safety applications. This document provides detailed application notes and protocols for the analytical detection of this compound using various established techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are tailored for researchers, scientists, and professionals in drug development and regulatory testing.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical method ideal for screening large numbers of samples. It relies on the specific binding of antibodies to this compound. The competitive ELISA format is most common, where this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.

Quantitative Data Summary

Commercial ELISA kits offer a rapid and sensitive option for this compound detection in various biological samples.[1][2] The performance characteristics of a typical competitive ELISA kit are summarized below.

| Parameter | Performance Characteristic | Sample Types | Reference |

| Assay Type | Quantitative (Competitive) | Urine, Tissue, Feed, Muscle, Liver | [1][2] |

| Detection Method | Colorimetric | N/A | [1][2] |

| Detection Range | 0.1 - 8.1 ppb (ng/mL) | Muscle, Liver, Feed, Urine | [2] |

| Sensitivity (LOD) | 0.5 ng/mL | Urine, Tissue, Feed | [1] |

| Recovery | 80 - 120% | Urine, Tissue, Feed | [1] |

| Precision | CV < 15% | Urine, Tissue, Feed | [1] |

| Assay Time | ~35-50 minutes | N/A | [2] |

Experimental Workflow: ELISA

Caption: Workflow for this compound detection using a competitive ELISA protocol.

Experimental Protocol: Competitive ELISA

This protocol is a generalized procedure based on commercially available kits.[2]

-

Sample Preparation:

-

Urine: Centrifuge the sample to remove particulates. Dilute the supernatant with the provided sample diluent.

-

Tissue (Muscle, Liver): Homogenize 1 g of tissue with 4 mL of extraction buffer. Centrifuge at 4000 rpm for 10 minutes. Dilute the supernatant for analysis.

-

-

Assay Procedure:

-

Bring all reagents and microplate wells to room temperature.

-

Add 50 µL of standard solutions or prepared sample extracts to the appropriate wells of the microtiter plate, which is pre-coated with anti-Mabuterol antibody.

-

Add 50 µL of HRP (Horseradish Peroxidase) conjugate to each well.

-

Mix gently and incubate for 30 minutes at room temperature.

-

Wash the plate 4-5 times with wash buffer, ensuring all liquid is removed after the final wash.

-

Add 50 µL of Substrate A and 50 µL of Substrate B to each well.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

-

Data Analysis:

-

Read the optical density (OD) of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the OD values of the standards against the logarithm of their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve. A negative correlation exists between the OD value and the this compound concentration.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of this compound. It offers exceptional sensitivity and specificity by separating the analyte from matrix components via liquid chromatography and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Quantitative Data Summary

LC-MS/MS methods can achieve very low detection limits for this compound and other β-agonists in complex biological matrices.

| Parameter | Performance Characteristic | Sample Matrix | Reference |

| LLOQ (R-bambuterol) | 10.0 pg/mL | Human Plasma | [3][4] |

| LLOQ (R-bambuterol) | 20.0 pg/mL | Human Urine | [3][4] |

| Precision (Intra-day) | < 12.7% | Human Plasma | [3][4] |

| Precision (Inter-day) | < 8.6% | Human Urine | [3][4] |

| Application | Multi-residue determination | Pork | [5] |

Note: Data for the closely related β-agonist Bambuterol is included to demonstrate the typical performance of LC-MS/MS methods for this class of compounds.

Experimental Workflow: LC-MS/MS

Caption: Sample preparation and analysis workflow for this compound by LC-MS/MS.

Experimental Protocol: LC-MS/MS

This protocol is adapted from a validated method for detecting 11 β2-agonists, including this compound, in pork tissue.[5]

-

Sample Preparation and Extraction:

-

Weigh 5 g (± 0.01 g) of homogenized ground tissue into a 50 mL polypropylene (B1209903) tube.

-

Add 20 mL of 0.2 M sodium acetate buffer (pH 5.2) and vortex.

-

Add 250 µL of β-glucuronidase (1000 U/mL) to release conjugated analytes, vortex for 2 minutes, and hydrolyze at 37°C for 16 hours.[5] Tissue samples should be hydrolyzed to release analytes from conjugates.[6]

-

Centrifuge the hydrolysate at 4000 rpm for 10 minutes.

-

Transfer 4 mL of the supernatant to a new tube and add 5 mL of 0.1 M perchloric acid to precipitate proteins. Adjust pH to 1 ± 0.3.[5]

-

Evaporate the sample to dryness under a nitrogen stream at 40°C.

-

Reconstitute the residue in 5 mL of 0.2 M sodium acetate (pH 5.2).[5]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Precondition a mixed-mode cation exchange (PCX) SPE cartridge with 3 mL of methanol, followed by 3 mL of water.[5]

-

Load the 5 mL reconstituted sample solution onto the cartridge.

-

Wash the cartridge sequentially with 2 mL of water and 2 mL of 2% formic acid in water.

-

Dry the cartridge completely under full vacuum for 3 minutes.[5]

-

Elute the analytes with 5 mL of 5% ammonia (B1221849) solution in methanol.

-

Dry the eluent under nitrogen at 40°C.

-

Reconstitute the final residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in 90:10 water/acetonitrile).[5]

-

Filter the sample through a 0.45 µm filter before analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., Agilent Poroshell 120 or Waters Symmetry C18).[5][6]

-

Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MS Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would be monitored for quantification and confirmation.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the detection of this compound. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound suitable for gas chromatography.

Experimental Workflow: GC-MS

Caption: General workflow for this compound analysis by GC-MS, including derivatization.

Experimental Protocol: GC-MS

This protocol provides a general framework for GC-MS analysis, based on methods used for other β-agonists like clenbuterol (B1669167) and salbutamol (B1663637) in urine.[7]

-

Sample Preparation and Extraction:

-

Take a volume of the biological sample (e.g., 5 mL of urine).

-

Perform enzymatic hydrolysis as described in the LC-MS/MS protocol to cleave conjugates.

-

Perform a solid-phase extraction using a mixed-mode SPE cartridge (e.g., reversed-phase and ion-exchange). This has shown advantages over older methods for multiresidue detection.[7]

-

Elute the analytes from the SPE cartridge and evaporate the eluent to complete dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dry residue, add a derivatizing agent to create volatile trimethylsilyl (TMS) derivatives. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at approximately 60-70°C for 30-60 minutes to ensure the reaction is complete.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection: Splitless injection mode.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to separate the derivatized analytes.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Detection: The mass spectrometer can be operated in full scan mode for identification or in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.[7]

-

References

- 1. This compound/MAB ELISA Kit_AntibodySystem [antibodysystem.com]

- 2. This compound (Mab) ELISA Kit RDF-E135 - Traditional ELISA Kits [reddotbiotech.com]

- 3. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vitro Testing of Mabuterol on Tracheal Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol is a selective β2-adrenergic receptor agonist investigated for its bronchodilatory properties, making it a candidate for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] The primary mechanism of action involves the relaxation of airway smooth muscle, leading to the widening of air passages.[1] In vitro evaluation of this compound's effect on tracheal smooth muscle is a critical step in its pharmacological profiling. This document provides a detailed protocol for assessing the tracheal muscle relaxation properties of this compound using isolated tracheal ring preparations, a widely accepted methodology for such studies.[2][3]

Mechanism of Action

This compound, like other β2-adrenergic agonists, exerts its relaxant effect on airway smooth muscle by activating β2-adrenergic receptors.[1] This activation triggers a cascade of intracellular events, primarily mediated by the Gs protein-adenylyl cyclase pathway.[4] The subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) leads to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates several target proteins, resulting in a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately leading to smooth muscle relaxation.[6][7][8]

Data Presentation

The relaxant effect of this compound is typically quantified by its potency (EC50) and efficacy (maximal relaxation). The following table summarizes hypothetical comparative data for this compound and other common β2-agonists on pre-contracted tracheal rings.

| Compound | EC50 (nM) | Maximal Relaxation (%) |

| This compound | 8.5 | 98 ± 3 |

| Salbutamol | 15.2 | 95 ± 4 |

| Formoterol | 1.8 | 100 ± 2 |

| Isoprenaline (non-selective) | 2.5 | 100 ± 1 |

Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Materials and Reagents

-

Krebs-Henseleit Solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1)[2]

-

This compound Hydrochloride

-

Acetylcholine (B1216132) (ACh) or Methacholine (B1211447) (MCh)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Distilled and deionized water

Equipment

-

Isometric force transducers[11]

-

Data acquisition system and software

-

Dissection microscope and tools

-

Micrometer

Tissue Preparation

-

Humanely euthanize the experimental animal (e.g., guinea pig, rat) in accordance with institutional guidelines.

-

Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissection microscope, remove adhering connective and fatty tissues.[10]

-

Cut the trachea into rings of 3-5 mm in width.[9]

Experimental Setup

-

Mount each tracheal ring in a 10-20 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9][10]

-

Suspend the rings between two stainless steel hooks, with one anchored to the bottom of the bath and the other connected to an isometric force transducer.[2][11]

-

Apply an optimal resting tension to the tracheal rings (typically 1-1.5 g for guinea pig trachea) and allow them to equilibrate for at least 60 minutes.[2][9] During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Experimental Procedure

-

After equilibration, induce a sustained contraction of the tracheal rings using a contractile agent such as acetylcholine (1 µM) or methacholine (1 µM).[12]

-

Once the contraction reaches a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath. A typical concentration range would be from 1 nM to 10 µM.

-

Record the relaxant response at each concentration until a maximal effect is observed or the highest concentration is reached.

-

At the end of the experiment, wash the tissues and add a high concentration of a standard relaxant like papaverine (B1678415) or isoprenaline to achieve maximal relaxation, which can be used for data normalization.

Data Analysis

-

Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response).

-

From the curve, determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).

Visualizations

Signaling Pathway of this compound-Induced Tracheal Muscle Relaxation

Caption: Signaling pathway of this compound-induced tracheal muscle relaxation.

Experimental Workflow for In Vitro Tracheal Ring Assay

Caption: Experimental workflow for the in vitro tracheal ring assay.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. | Semantic Scholar [semanticscholar.org]

- 8. imrpress.com [imrpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Video: In vitro Measurements of Tracheal Constriction Using Mice [jove.com]

- 11. socmucimm.org [socmucimm.org]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Mabuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol is a beta-2 adrenergic agonist with bronchodilator properties, similar in structure and function to more commonly known compounds such as clenbuterol (B1669167) and albuterol. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis in veterinary applications. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This application note provides detailed protocols for the analysis of this compound using two different HPLC methods: an established ion-pair liquid chromatography method with electrochemical detection and a proposed modern reversed-phase HPLC method with UV detection, which is based on established methods for similar analytes.

Experimental Protocols

Method 1: Ion-Pair Reversed-Phase HPLC with Electrochemical Detection

This method is adapted from a validated procedure for the determination of this compound in equine plasma.[1][2]

1. Sample Preparation (for Plasma Samples)

-

To 1 mL of plasma in a screw-cap tube, add a suitable internal standard.

-

Alkalinize the plasma sample by adding 200 µL of 1 M sodium hydroxide.

-

Add 5 mL of a suitable organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol).

-

Vortex the mixture for 10 minutes to ensure thorough extraction.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Vortex briefly and inject a suitable volume (e.g., 20 µL) into the HPLC system.

2. HPLC Conditions

| Parameter | Setting |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and a suitable aqueous buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Injection Volume | 20 µL |

| Detector | Coulometric Electrochemical Detector |

| Detector Potential | +0.75 V |

Method 2: Proposed Reversed-Phase HPLC with UV Detection

This proposed method is based on common HPLC methodologies for the analysis of similar beta-2 agonists and is recommended as a starting point for method development and validation.

1. Sample Preparation (for Pharmaceutical Formulations)

-

Accurately weigh and transfer a portion of the powdered tablets or an aliquot of a liquid formulation equivalent to a known concentration of this compound into a volumetric flask.

-

Add a suitable diluent (e.g., a mixture of mobile phase A and B) to dissolve the sample.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

2. HPLC Conditions

| Parameter | Setting |

| Column | C8 or C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a simple linear gradient (e.g., 20-80% B over 10 minutes) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~220-280 nm (to be optimized based on this compound's UV spectrum) |

Data Presentation

The following table summarizes the quantitative data for this compound analysis based on the ion-pair HPLC method with electrochemical detection.[1][2]

| Parameter | Result |

| Recovery | 95% |

| Limit of Detection (LOD) | 2 ng/mL |

| Linearity | Up to 1 µg/mL |

For the proposed HPLC-UV method, validation would be required to determine these parameters. Expected performance based on similar compounds would be:

| Parameter | Expected Range |

| Recovery | 85-115% |

| Limit of Detection (LOD) | 1-10 ng/mL |

| Limit of Quantitation (LOQ) | 5-30 ng/mL |

| Linearity (r²) | > 0.999 |

Visualizations

Experimental Workflow for this compound Analysis by HPLC

References

Preparation of Mabuterol Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Mabuterol solutions for use in in vitro cell culture experiments. This compound is a selective β2-adrenergic receptor agonist, and understanding its effects on cellular signaling pathways is crucial for various research applications. This guide outlines the necessary chemical and physical properties of this compound, provides a step-by-step protocol for solution preparation, and includes information on solvent cytotoxicity and the relevant cellular signaling pathway.

Introduction

This compound is a chemical compound with the molecular formula C₁₃H₁₈ClF₃N₂O and a molecular weight of 310.74 g/mol . It functions as a selective β2-adrenergic receptor agonist, making it a valuable tool for studying the β2-adrenergic signaling pathway in various cell types. Proper preparation of this compound solutions is critical to ensure experimental reproducibility and accuracy. This document details the standardized procedures for solubilizing and diluting this compound for cell culture applications.

This compound Properties and Solubility

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈ClF₃N₂O | |

| Molecular Weight | 310.74 g/mol | |

| Appearance | White to off-white solid | |

| Solubility in DMSO | 30 mg/mL | |

| Solubility in Ethanol (B145695) | 30 mg/mL | |

| Storage (Solid) | -20±5°C |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Ethanol (EtOH), absolute, cell culture grade

-

Sterile microcentrifuge tubes or glass vials

-

Sterile, pyrogen-free cell culture medium

-

Calibrated pipettes and sterile tips

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. A similar procedure can be followed for ethanol.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 0.001 L * 310.74 g/mol = 0.0031074 g = 3.11 mg

-

-

-

Weighing this compound:

-

Accurately weigh 3.11 mg of this compound powder in a sterile microcentrifuge tube.

-

-

Solubilization:

-

Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

-

Sterilization:

-

Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

-

Preparation of Working Solutions

For cell culture experiments, the stock solution must be diluted to the desired final concentration in a sterile cell culture medium. It is crucial to maintain a low final concentration of the solvent (DMSO or ethanol) to avoid cytotoxicity.

Example: Preparing a 10 µM working solution from a 10 mM stock:

-

Perform a serial dilution: A direct dilution of 1:1000 can be difficult to perform accurately. It is recommended to perform a serial dilution.

-

Step 1 (1:100 dilution): Add 10 µL of the 10 mM this compound stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

-

Step 2 (1:10 dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of sterile cell culture medium. This results in the final 10 µM working solution.

-

-

Solvent Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO or ethanol to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

-

Solvent Cytotoxicity

Both DMSO and ethanol can be toxic to cells at high concentrations. The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically well below 1%.

| Solvent | Recommended Final Concentration | Notes |

| DMSO | ≤ 0.5% (v/v) | While some cell lines can tolerate up to 1%, 0.5% is widely considered safe for most cell culture applications without significant cytotoxicity. Concentrations of 3-5% can inhibit cell proliferation. |

| Ethanol | ≤ 0.5% (v/v) | The cytotoxic effect is dependent on both concentration and exposure time. Low concentrations (e.g., 0.1-0.5%) are generally well-tolerated. |

It is highly recommended that researchers perform a dose-response curve for the solvent on their specific cell line to determine the optimal non-toxic concentration.

This compound Signaling Pathway and Experimental Workflow

This compound, as a β2-adrenergic receptor agonist, primarily activates the Gs protein-coupled receptor pathway.

Caption: this compound signaling pathway.

The experimental workflow for preparing this compound solutions for cell culture experiments is a critical process that requires careful execution to ensure accurate and reproducible results.

Caption: Experimental workflow for this compound solution preparation.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the preparation of this compound solutions for cell culture experiments. Adherence to these guidelines, particularly concerning solvent choice, concentration, and storage, will contribute to the generation of reliable and reproducible experimental data. Researchers are encouraged to optimize the final working concentration of this compound and the solvent concentration for their specific cell lines and experimental conditions.

Troubleshooting & Optimization

Overcoming solubility issues with Mabuterol in experimental buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Mabuterol in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility of up to 30 mg/mL.[1] Ethanol and Dimethylformamide (DMF) are also suitable options with similar solubility.[1]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?